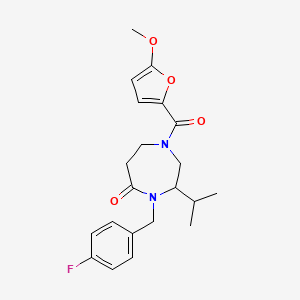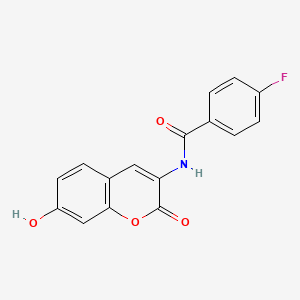![molecular formula C17H21NO3S B5336007 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid, also known as Boc-3-MeS-ABA-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of bicyclo[2.2.2]octane and has shown promising results in various studies related to drug discovery and development.
作用機序
The mechanism of action of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH involves the inhibition of enzyme activity. This compound binds to the active site of the enzyme and prevents its activity, leading to the inhibition of various cellular processes. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the activity of various kinases involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One of the major advantages of using 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This compound has been shown to have high specificity towards various enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration for lab experiments.
将来の方向性
There are several future directions for the study of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH. One potential area of research is the development of new drugs based on this compound. 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH has shown promising results in inhibiting the activity of various enzymes, making it a potential candidate for drug development. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to determine the exact mechanism of action and the specific enzymes targeted by this compound. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
合成法
The synthesis of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH involves a series of chemical reactions. The starting material for the synthesis is bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride, which undergoes a reaction with 2-amino-4-methylthiophenol to form 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid. The final product is obtained by protecting the amino group with a Boc group.
科学的研究の応用
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH has been extensively studied for its potential use in drug discovery and development. This compound has shown promising results in inhibiting the activity of various enzymes, including proteases, kinases, and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
3-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-22-13-5-3-2-4-12(13)18-16(19)14-10-6-8-11(9-7-10)15(14)17(20)21/h2-5,10-11,14-15H,6-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDANCDBVFSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
![7-acetyl-N-(2-ethoxybutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335939.png)
![ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate](/img/structure/B5335963.png)

![1-allyl-4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5335977.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4-dimethoxybenzylidene)-2-furohydrazide](/img/structure/B5335978.png)
![1'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5335980.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(4-methyl-1-piperazinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335990.png)
![1,6-dimethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5336008.png)
![N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide](/img/structure/B5336014.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5336021.png)
![2-ethyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidine-5-carboxamide](/img/structure/B5336026.png)
![4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol](/img/structure/B5336029.png)

